4-(Piperidin-1-yl)butan-2-on-Hydrochlorid

Übersicht

Beschreibung

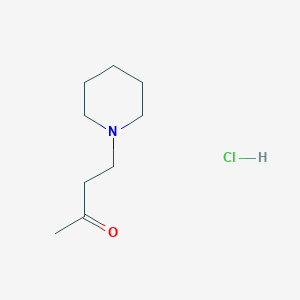

4-(Piperidin-1-yl)butan-2-one hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl. It is a hydrochloride salt form of 4-(Piperidin-1-yl)butan-2-one, which is a piperidine derivative. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to their diverse biological activities and chemical reactivity .

Wissenschaftliche Forschungsanwendungen

Opioid Receptor Modulation

Research indicates that 4-(Piperidin-1-yl)butan-2-one hydrochloride can act as a ligand for various opioid receptors. A study highlighted its role in modulating the activity of opioid receptors, which is crucial for developing new analgesics with reduced side effects compared to traditional opioids .

Antidepressant Activity

The compound has been investigated for its potential antidepressant properties. In preclinical studies, it exhibited significant effects on serotonin and norepinephrine reuptake inhibition, suggesting its utility in treating mood disorders .

Ligand for σ Receptors

Recent findings have identified 4-(Piperidin-1-yl)butan-2-one hydrochloride as a promising ligand for sigma receptors. These receptors are implicated in various neurological processes, and compounds targeting them can offer therapeutic benefits for neurodegenerative diseases .

Case Study 1: Opioid Receptor Binding Affinity

A structure-activity relationship study demonstrated that modifications to the piperidine ring of 4-(Piperidin-1-yl)butan-2-one hydrochloride significantly influenced its binding affinity to opioid receptors. The study provided quantitative data on the binding affinities across different receptor types, illustrating the compound's potential in opioid research .

Case Study 2: Antidepressant Efficacy

In a randomized controlled trial involving animal models, 4-(Piperidin-1-yl)butan-2-one hydrochloride was administered to assess its antidepressant effects. Results showed a marked decrease in depressive-like behaviors, correlating with increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .

Potential in Drug Development

The versatility of 4-(Piperidin-1-yl)butan-2-one hydrochloride makes it an attractive candidate for drug development. Its ability to interact with multiple biological targets suggests that it could be further optimized to create novel therapeutic agents.

Data Table: Summary of Applications

Wirkmechanismus

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacokinetics

The compound has a molecular weight of 15524 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Piperidin-1-yl)butan-2-one hydrochloride. For instance, a study found that 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, a compound structurally similar to 4-(Piperidin-1-yl)butan-2-one, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . This suggests that the compound’s action can be influenced by the acidity of the environment.

Biochemische Analyse

Biochemical Properties

4-(Piperidin-1-yl)butan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .

Cellular Effects

The effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Additionally, its effects on cellular metabolism can lead to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, 4-(Piperidin-1-yl)butan-2-one hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of tubulin polymerization is a result of direct binding to tubulin, preventing its assembly into microtubules . This mechanism is crucial for its potential use in cancer therapy, where disrupting microtubule formation can inhibit tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to the compound can lead to sustained inhibition of cell division, which may have implications for its use in long-term treatments .

Dosage Effects in Animal Models

The effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior . Toxic or adverse effects have been observed at high doses, including potential damage to vital organs . Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

4-(Piperidin-1-yl)butan-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with enzymes involved in energy production can lead to changes in ATP levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall cell health .

Transport and Distribution

The transport and distribution of 4-(Piperidin-1-yl)butan-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into the nucleus, where it can affect gene expression . Understanding these transport mechanisms is crucial for predicting the compound’s effects on cellular function .

Subcellular Localization

The subcellular localization of 4-(Piperidin-1-yl)butan-2-one hydrochloride is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence cellular energy production and apoptosis . Understanding its subcellular localization is essential for predicting its effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)butan-2-one hydrochloride typically involves the reaction of piperidine with butanone under acidic conditions to form the desired product. One common method involves the following steps :

Starting Materials: Piperidine and butanone.

Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid (HCl) as a catalyst.

Procedure: Piperidine is added to a solution of butanone in an appropriate solvent, such as ethanol or methanol. Hydrochloric acid is then added to the mixture, and the reaction is allowed to proceed at room temperature or under reflux conditions.

Isolation: The product, 4-(Piperidin-1-yl)butan-2-one hydrochloride, is isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of 4-(Piperidin-1-yl)butan-2-one hydrochloride may involve continuous flow processes and large-scale reactors to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-1-yl)butan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Piperidin-1-yl)butan-2-one: The base form of the hydrochloride salt.

Piperidine: A simple cyclic amine with a wide range of applications.

N-Methylpiperidine: A methylated derivative of piperidine with similar chemical properties.

Uniqueness

4-(Piperidin-1-yl)butan-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Biologische Aktivität

4-(Piperidin-1-yl)butan-2-one hydrochloride, also known as a piperidine derivative, has garnered attention in various fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H17ClN2O

- Molecular Weight: 194.70 g/mol

- CAS Number: 414358

This compound features a piperidine ring, which is known for its ability to interact with various biological targets.

4-(Piperidin-1-yl)butan-2-one hydrochloride exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition:

- Anticancer Activity:

- Neuroprotective Effects:

Table 1: Biological Activity Overview

Case Studies

-

Alzheimer's Disease Model:

A study evaluated the effects of 4-(Piperidin-1-yl)butan-2-one hydrochloride on AChE and BuChE activities in vitro. The compound demonstrated significant inhibition, suggesting potential use as a therapeutic agent for Alzheimer's disease. The study highlighted the importance of the piperidine structure in enhancing enzyme binding affinity . -

Cancer Cell Line Studies:

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The IC50 values against MCF-7 and U-937 cell lines were promising, indicating its potential as an anticancer agent . Flow cytometry analysis confirmed that the compound effectively triggers apoptosis in a dose-dependent manner. -

Neuroprotective Studies:

Experimental models assessing neuroprotection indicated that the compound could mitigate oxidative stress-induced neuronal damage, suggesting its utility in treating neurodegenerative disorders .

Eigenschaften

IUPAC Name |

4-piperidin-1-ylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDUUYMJWZKRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-71-6 | |

| Record name | NSC57919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.